8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid
Description
Carboxylic Acid (Position 3)
Boc-Protected Amine (Position 8)
Enolic Ether (3-ene System)
Comparative Functional Group Properties
This functional group synergy makes the compound a versatile intermediate in peptidomimetics and heterocyclic synthesis.
Properties
Molecular Formula |
C13H20N2O5 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(10(16)17)14-20-13/h8,14H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
BLDAWMJGVCMFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid typically involves the reaction of a suitable amine with a Boc-protected precursor. One common method includes the use of a deep eutectic solvent (DES) as a reaction medium and catalyst. This method is efficient and environmentally friendly, allowing for high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as Boc protection, spirocyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiro structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of spirocyclic drugs.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This property is crucial in multistep organic synthesis, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is distinguished from analogs by:
Position of heteroatoms : The "1-oxa" designation places the oxygen atom at position 1, unlike 2-oxa variants (e.g., 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid, CAS 1160246-86-5) .
Double bond presence : The "dec-3-ene" moiety introduces unsaturation, altering electronic properties compared to saturated counterparts like 8-(Boc)-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1255666-26-2) .
Substituent placement : The carboxylic acid at position 3 contrasts with analogs such as 8-(Boc)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS 1357351-88-2), where the acid is at position 4 .
Physicochemical Properties
*Purity inferred from analogous compounds in .
Key Research Findings
Conformational Analysis : The spirocyclic structure restricts ring puckering, as defined by Cremer-Pople coordinates (), enhancing binding specificity.
Chirality Considerations : Enantiomer separation is critical; parameters like Rogers’ η or Flack’s x ensure accurate polarity assignment ().
Stability : Hydrochloride salts (e.g., ) exhibit superior shelf-life compared to free acids.
Biological Activity
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid, also known by its CAS number 1820604-75-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of a broader class of diazaspiro compounds that have been explored for their therapeutic potential, particularly in the context of cardiovascular diseases and other conditions requiring GPIIb-IIIa antagonism.
The molecular formula for this compound is with a molecular weight of 284.31 g/mol. Its structure features a spirocyclic framework which is key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₅ |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 1820604-75-8 |
| Purity | 95% |
The biological activity of this compound primarily involves its role as a GPIIb/IIIa antagonist. This mechanism is crucial in inhibiting platelet aggregation, which can play a significant role in thrombus formation and cardiovascular events.
GPIIb/IIIa Antagonism
GPIIb/IIIa receptors are integrins found on the surface of platelets that mediate the binding of fibrinogen and von Willebrand factor, leading to platelet aggregation. By blocking these receptors, compounds like this compound can effectively reduce the risk of thrombotic events.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various diazaspiro compounds, including this specific derivative. The findings suggest that modifications in the chemical structure can lead to variations in potency and selectivity towards GPIIb/IIIa receptors.
- Study on Antiplatelet Activity : A comparative study demonstrated that derivatives similar to 8-(tert-butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene exhibited significant antiplatelet activity in vitro, with IC50 values indicating effective inhibition at low concentrations.
- Pharmacokinetic Profiling : Research has indicated favorable pharmacokinetic properties for this compound, including good oral bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications.
- Safety and Toxicology : Preliminary toxicity assessments have shown that while the compound exhibits some acute toxicity (H302 - harmful if swallowed), it also demonstrates a relatively safe profile when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
